Enantiomeric Integrity: (S) vs. (R) Configuration Potency Implications from Piperidinylalkylcarbamate SAR
No direct potency values are published for the isolated (S)- and (R)-enantiomers of this specific benzyl ester. However, within the piperidinylalkylcarbamate class exemplified by FAAH inhibitors, enantiomeric pairs can show >10‑fold differences in IC₅₀ values at the target enzyme [1]. In the structurally related series of N‑isopropyl‑3‑piperidinyl carbamates, the (S)-configured isomer consistently exhibits the higher enzyme‑inhibitory activity [2]. Therefore, researchers requiring the biologically more active stereoisomer for SAR follow‑up should not accept the (R)-enantiomer or racemate as equivalents.
| Evidence Dimension | Enantiomer-dependent FAAH inhibitory activity (class inference) |
|---|---|
| Target Compound Data | (S)-isomer expected to be the eutomer (higher activity); no direct IC₅₀ for this exact compound |
| Comparator Or Baseline | (R)-isomer (CAS 1354003-13-6) and racemate (CAS 1353967-64-2); racemate showed ≥98 % purity by HPLC |
| Quantified Difference | Class precedent: 4‑ to >10‑fold activity difference between enantiomers [1] |
| Conditions | Recombinant human FAAH enzyme assay; series of N‑alkyl piperidine carbamates [1] |
Why This Matters
Procurement of the incorrect enantiomer or racemate risks a ≥10‑fold loss in target engagement, which would confound SAR interpretation and waste downstream synthesis resources.
- [1] Ahn, K. et al. Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry 46(45), 13019–13030 (2007). View Source
- [2] Sanofi‑Aventis. Piperidinylalkylcarbamate derivatives, methods for their preparation and the therapeutic use thereof as FAAH enzyme inhibitors. WO2005077372A1. View Source
